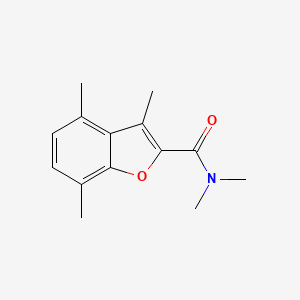![molecular formula C14H30N4O3S B7547781 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine inhibits serine proteases by covalently modifying the active site of the enzyme. It forms a stable complex with the enzyme, preventing substrate binding and catalytic activity. This compound is a reversible inhibitor, and its activity can be reversed by the addition of reducing agents such as dithiothreitol.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been shown to inhibit the activity of phospholipase A2 and cyclooxygenase, enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine as a protease inhibitor is its broad specificity. It inhibits a wide range of serine proteases, making it useful in a variety of experimental settings. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound has some limitations. It is a reversible inhibitor, meaning that its activity can be reversed by reducing agents. Additionally, this compound can be toxic to cells at high concentrations, so care must be taken when using it in cell-based experiments.
Direcciones Futuras
There are several future directions for the use of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine in scientific research. One area of interest is the development of this compound analogs with improved specificity and potency. Additionally, this compound could be used in combination with other inhibitors to target multiple pathways simultaneously. Finally, this compound could be used in the development of new therapeutics for diseases such as cancer and inflammation.
Métodos De Síntesis
The synthesis method of 1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine involves the reaction of 4-(2-propan-2-yloxyethyl)piperazine with methyl 4-chlorobenzenesulfonate in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine is widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound is also used as a general protease inhibitor in cell lysis buffers to prevent protein degradation during sample preparation. Additionally, this compound is used in the purification of recombinant proteins to prevent proteolytic degradation.
Propiedades
IUPAC Name |
1-methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O3S/c1-14(2)21-13-12-16-6-10-18(11-7-16)22(19,20)17-8-4-15(3)5-9-17/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGWSMNAZLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)